![molecular formula C19H16ClNO2 B1439939 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-53-4](/img/structure/B1439939.png)
2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the quinoline ring, followed by various substitution reactions to introduce the ethoxyphenyl, methyl, and carbonyl chloride groups .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of such compounds would depend on the functional groups present. For instance, the carbonyl chloride group is typically very reactive and can undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., can be determined using various analytical techniques .Scientific Research Applications
Fluorescence Derivatization Reagent
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound structurally similar to 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography. This reagent reacts with alcohols to produce fluorescent esters, useful in chromatographic analysis (Yoshida, Moriyama, & Taniguchi, 1992).
Nonlinear Optical Properties
A study on compounds including 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium demonstrated significant nonlinear optical absorption, suggesting potential for optical limiting applications. Such properties are crucial for the development of materials used in photonic and optoelectronic devices (Ruanwas et al., 2010).
Organometallic Complexes
Research on 8-methylquinoline, closely related to the compound , has led to the synthesis of organorhodium(III) complexes. These complexes, characterized by spectroscopic methods, contribute to the understanding of organometallic chemistry and its applications in catalysis and materials science (Nonoyama, 1974).
Synthesis of Alkynes
In another study, diethyl (dichloromethyl)phosphonate was used in the synthesis of alkynes such as (4-methoxyphenyl)ethyne. This research provides insights into novel synthetic routes for producing complex organic molecules, essential for pharmaceutical and material sciences (Marinetti & Savignac, 2003).
Fluorescence Derivatization for Amines
Similar to its application for alcohols, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been used as a sensitive fluorescence derivatization reagent for primary amines in liquid chromatography, showcasing its versatility in analytical chemistry (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-23-17-10-5-4-8-14(17)16-11-15(19(20)22)13-9-6-7-12(2)18(13)21-16/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHOCZKBWCQEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199329 | |
Record name | 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-53-4 | |
Record name | 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Ethoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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